REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O)=O)(C)(C)C.Br[C:20]1[C:21]([C:26]#[N:27])=[N:22][CH:23]=[CH:24][CH:25]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO.ClCCl.O>[F:15][C:14]1[C:9]2[C:10](=[C:20]3[C:21](=[C:26]([NH2:27])[N:8]=2)[N:22]=[CH:23][CH:24]=[CH:25]3)[CH:11]=[CH:12][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1F)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Name
|
tetrakis(triphenyl-phosphine)palladium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 2% methanol in dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
centrifuged (2500 rpm, 5 min), and the supernatant was removed
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The suspension, centrifugation, and removal of supernatant steps
|
Type
|
CUSTOM
|
Details
|
to give a pure solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC2=C3C=CC=NC3=C(N=C21)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |